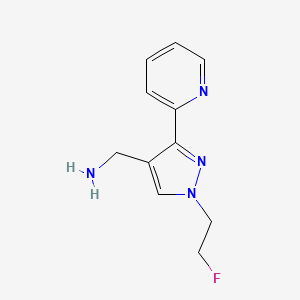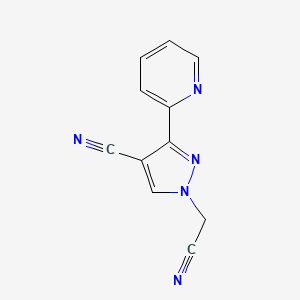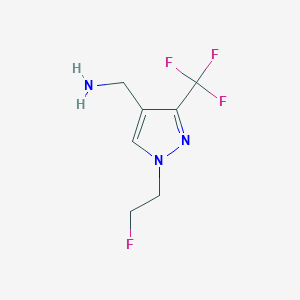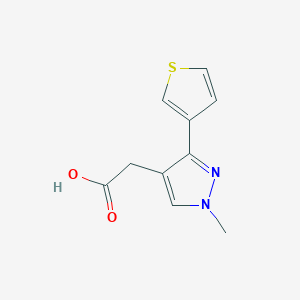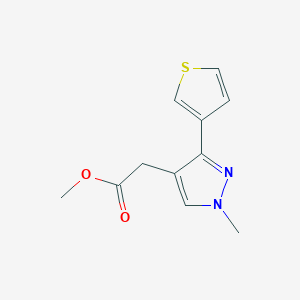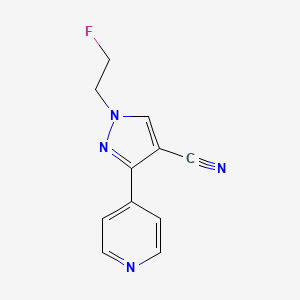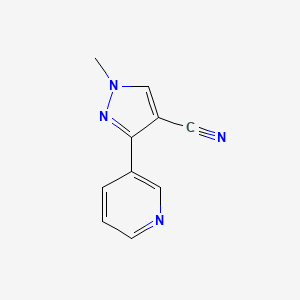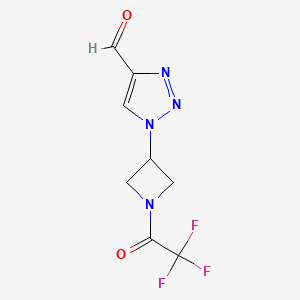
1-(1-(2,2,2-trifluoroacetyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(1-(2,2,2-trifluoroacetyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (TFA-ATC) is an organic compound that has found numerous applications in scientific research. It is a trifluoroacetylated azetidine derivative and is used as a key intermediate in the synthesis of various heterocyclic compounds. The unique properties of TFA-ATC make it a valuable tool for the synthesis of a variety of compounds with a wide range of applications in the pharmaceutical, agrochemical, and other industries.
Scientific Research Applications
Antimicrobial Activity
Several studies have synthesized and tested 1,2,3-triazole derivatives for their antimicrobial properties. These compounds were prepared via 1,3-dipolar cycloaddition reactions and subsequent modifications, showing significant antimicrobial activity against a range of bacterial and fungal strains. This suggests their potential as lead compounds for the development of new antimicrobial agents (Holla et al., 2005), (Bhat et al., 2016).
Antitubercular Agents
Azetidinone derivatives containing 1,2,4-triazole moieties have been designed, synthesized, and evaluated for their antitubercular activity. Preliminary in silico designing and molecular docking experiments identified potential drug candidates, with some derivatives showing promising activity against Mycobacterium tuberculosis H37RV strain. This highlights the compound's relevance in addressing tuberculosis, a major global health issue (Thomas et al., 2014).
Antioxidant Activities
1,2,3-Triazole derivatives have also been synthesized and screened for their antioxidant properties. Some compounds displayed moderate to good antioxidant activities, suggesting their potential for development into therapeutic agents that can mitigate oxidative stress-related conditions (Bhat et al., 2016).
Corrosion Inhibitors
The application of 1,2,3-triazole derivatives extends beyond biomedical research into materials science, specifically as corrosion inhibitors for steel. One study developed an efficient one-pot synthesis of such derivatives, which showed promising results in inhibiting acidic corrosion of steel, highlighting the versatility of these compounds in industrial applications (González-Olvera et al., 2016).
Insecticidal Agents
Research into green synthesis approaches has led to the development of 1,2,4-triazol-4-yl spiro[azetidine-2,3′-(3H)-indole]-2′,4′(1′H)-diones with potential insecticidal activity. Such compounds offer a new avenue for creating environmentally friendly pest control solutions (Jain et al., 2013).
properties
IUPAC Name |
1-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N4O2/c9-8(10,11)7(17)14-2-6(3-14)15-1-5(4-16)12-13-15/h1,4,6H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDHPLVHYSWWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(F)(F)F)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




